molecular formula C7H15NO4 B3181295 NH2-PEG2-methyl acetate CAS No. 741235-80-3

NH2-PEG2-methyl acetate

Cat. No. B3181295
CAS RN: 741235-80-3
M. Wt: 177.2 g/mol
InChI Key: VCBYEYGFAFFNFT-UHFFFAOYSA-N
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Description

NH2-PEG2-methyl acetate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of NH2-PEG2-methyl acetate involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Molecular Structure Analysis

The molecular formula of NH2-PEG2-methyl acetate is C7H15NO4 . Its exact mass is 177.10 and its molecular weight is 177.200 .


Chemical Reactions Analysis

NH2-PEG2-methyl acetate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of NH2-PEG2-methyl acetate include a molecular weight of 213.66 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 8, exact mass of 213.0767857 g/mol, monoisotopic mass of 213.0767857 g/mol, topological polar surface area of 70.8 Ų, heavy atom count of 13, and a formal charge of 0 .

Scientific Research Applications

PROTAC Linker

NH2-PEG2-methyl acetate is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This makes NH2-PEG2-methyl acetate a crucial component in the synthesis of PROTACs .

Drug Development

The ability of NH2-PEG2-methyl acetate to be used in the synthesis of PROTACs has significant implications for drug development. By selectively degrading target proteins, PROTACs can potentially treat a wide range of diseases, including cancer and neurodegenerative disorders .

Protein Research

NH2-PEG2-methyl acetate, as a PEG-based compound, can be used in protein research. Polyethylene glycol (PEG) derivatives of defined length (MW) that are activated with specific functional groups are crucial in proteomics and other biological research methods .

Target Protein Services

NH2-PEG2-methyl acetate can be used in target protein services. These services involve the design of ligase systems and the evaluation of PROTACs in vitro and in vivo .

Custom Protein Expression & Purification

NH2-PEG2-methyl acetate can be used in the custom expression and purification of proteins. This is particularly useful in the production of recombinant proteins for use in various research applications .

Molecular Glue

NH2-PEG2-methyl acetate can be used in the development of molecular glue. Molecular glue degraders, like PROTACs, induce the degradation of target proteins. However, they function by enhancing the interaction between the target protein and an E3 ligase .

properties

IUPAC Name

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-10-7(9)6-12-5-4-11-3-2-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBYEYGFAFFNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NH2-PEG2-methyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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